4-[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Overview
Description
4-[4-(Difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of difluoromethyl, pyrazolyl, and pyridinyl groups, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: : This can be achieved through a cyclization reaction involving the appropriate precursors under controlled temperature and solvent conditions.
Introduction of the difluoromethyl group: : This step often requires the use of a difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST) or a related reagent.
Attachment of the benzoic acid moiety: : This involves a coupling reaction, often facilitated by catalysts like palladium or copper.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves continuous flow processes to maintain consistency and efficiency. The use of automated systems for temperature and pressure control is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Employing reducing agents such as sodium borohydride, which can reduce specific functional groups in the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often using halides or other reactive species.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Various halides, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylated derivatives, while reduction could yield alcohols or amines.
Scientific Research Applications
4-[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : As a probe for studying enzyme interactions and protein binding.
Industry: : Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these biomolecules. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
4-[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is unique compared to other compounds with similar structures, such as:
4-[4-methyl-6-(1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Lacks the difluoromethyl group, which may influence its reactivity and binding affinity.
4-[4-(trifluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : The trifluoromethyl group can lead to different electronic effects and steric hindrance.
Conclusion
This compound is a compound with diverse applications in various scientific disciplines. Its unique chemical structure and reactivity make it a valuable tool in research and industry.
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c1-3-26-10-13(9-23-26)16-8-15(18(21)22)17-11(2)25-27(19(17)24-16)14-6-4-12(5-7-14)20(28)29/h4-10,18H,3H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAXVRWHDOERNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)C(=O)O)C)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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